4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID
Description
Contextualization within Functional Monomer Chemistry
Functional monomers are the essential building blocks in the synthesis of specialized polymers. These monomers contain specific reactive groups that impart desired chemical or physical properties to the resulting polymer. 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID is a prime example of a functional monomer, possessing both a polymerizable methacrylate (B99206) group and a carboxylic acid functional group. The presence of the carboxylic acid moiety is of particular interest as it can introduce properties such as acidity, hydrophilicity, and potential for post-polymerization modification. The synthesis of acrylic resins containing carboxyl groups is a well-established field, often involving the copolymerization of various methacrylate and acrylate (B77674) monomers. researchgate.net
Significance of Methacrylate-Based Monomers in Advanced Polymer Science
Methacrylate-based monomers are a cornerstone of modern polymer science due to their versatile polymerization characteristics and the wide range of properties they can impart to materials. acs.org They are readily polymerized through various techniques, including free-radical polymerization, to create polymers with high glass transition temperatures, good mechanical strength, and optical clarity. dtic.mil The incorporation of functional groups, as seen in this compound, allows for the development of "smart" or functional polymers with applications in drug delivery, coatings, adhesives, and biomaterials. acs.orgnih.gov For instance, polymers based on 2-hydroxyethyl methacrylate (HEMA), a structurally related monomer, are valued for their biocompatibility and are used in biomedical applications. acs.orgresearchgate.net
Academic Rationale for Investigating this compound
The unique bifunctional nature of this compound provides a strong rationale for academic investigation. The methacrylate group allows for its incorporation into polymer chains, while the carboxylic acid group offers a site for various chemical interactions. Research into this monomer would likely explore how the presence of the benzoic acid moiety influences polymerization kinetics and the properties of the resulting polymer. The rigid aromatic ring from the benzoic acid component could enhance the thermal stability and mechanical properties of the polymer, while the carboxylic acid group could be used to control solubility, adhesion, or to act as a point for cross-linking or grafting other molecules. Studies on polymers containing benzoic acid have shown their potential in applications requiring specific molecular interactions. acs.org
Overview of Research Objectives and Scope for this compound Polymerization Studies
A comprehensive academic study of this compound would likely encompass several key objectives. Initially, research would focus on optimizing its synthesis and purification. Following this, polymerization studies would be crucial. These would likely involve various polymerization techniques such as free-radical polymerization, and potentially controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers.
Key research questions would include:
How does the carboxylic acid group affect the reactivity of the methacrylate monomer during polymerization?
What are the physical and chemical properties of the homopolymer of this compound? This would involve determining its molecular weight, glass transition temperature, thermal stability, and solubility.
What are the potential applications for polymers derived from this monomer, for example, as pH-responsive materials, adhesives, or in biomedical contexts?
Detailed characterization of the resulting polymers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) would be essential to fully understand the structure-property relationships.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-methylprop-2-enoyloxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-9(2)13(16)18-8-7-17-11-5-3-10(4-6-11)12(14)15/h3-6H,1,7-8H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUGLWKXOLVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575236 | |
| Record name | 4-{2-[(2-Methylacryloyl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-39-5 | |
| Record name | 4-[2-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]ethoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69260-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{2-[(2-Methylacryloyl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Monomer Purity Assessment of 4 2 Methacryloxy Ethyl 1 Oxy Benzoic Acid
Established Synthetic Routes for 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID
The conventional synthesis of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid is typically a multi-step process. A common and established route involves two primary stages: ethoxylation of a benzoic acid derivative followed by esterification.
A primary method involves the reaction of a hydroxyalkyl-substituted benzoic acid derivative with methacrylic acid or its derivatives. google.com This process is conducted in the presence of an acid catalyst. google.com An excess of (meth)acrylic acid can be used as both a reactant and a solvent, eliminating the need for potentially toxic azeotropic solvents. google.com
The synthesis can be conceptualized in the following stages:
Preparation of the Hydroxyethoxy Intermediate: The synthesis often commences with 4-hydroxybenzoic acid. This starting material is reacted with ethylene (B1197577) carbonate or a similar reagent to introduce the 2-hydroxyethoxy group, yielding 4-(2-hydroxyethoxy)benzoic acid.
Esterification with Methacryloyl Chloride: The subsequent step is the esterification of the hydroxyl group of 4-(2-hydroxyethoxy)benzoic acid with methacryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
An alternative approach within the established methodologies is the direct esterification of 4-(2-hydroxyethoxy)benzoic acid with methacrylic acid. google.com This reaction is an equilibrium process catalyzed by an acid. google.com To drive the reaction towards the product, water is continuously removed, often with the aid of an organic solvent to form an azeotrope. google.com
A representation of a common synthetic scheme is the reaction of 4-hydroxybenzoic acid with 2-chloroethanol (B45725) to form 4-(2-hydroxyethoxy)benzoic acid, which is then esterified using methacryloyl chloride in the presence of a base like triethylamine.
Exploration of Novel Synthetic Pathways for this compound
Research into novel synthetic pathways for methacrylate (B99206) esters, including 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid, is driven by the need for more efficient, environmentally friendly, and economically viable processes. techconnect.orgresearchgate.net
One area of exploration involves the use of alternative catalysts to improve reaction rates and yields. For instance, the use of different acidic or basic catalysts in the esterification step can influence the reaction equilibrium and minimize side reactions.
Another avenue of research focuses on "green" chemistry principles. techconnect.org This includes exploring enzymatic catalysis for the esterification step. Lipases, for example, can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts.
Furthermore, alternative starting materials derived from renewable resources are being investigated. researchgate.net For instance, the production of methacrylic acid from biomass-derived feedstocks like itaconic acid, citraconic acid, or mesaconic acid through decarboxylation is a potential green route. wikipedia.org While not yet widely commercialized, these bio-based pathways could offer a more sustainable route to methacrylate monomers in the future. wikipedia.org
The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is also a significant area of interest. This approach can reduce solvent usage, processing time, and waste generation. For example, a one-pot synthesis could involve the in-situ formation of 4-(2-hydroxyethoxy)benzoic acid followed immediately by esterification with methacrylic anhydride (B1165640) or another acylating agent.
Advanced Purification Techniques for this compound Monomer
Achieving high purity of the 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid monomer is crucial for its subsequent polymerization and the properties of the resulting polymer. Several advanced purification techniques are employed to remove unreacted starting materials, byproducts, and other impurities.
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds like 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid. ma.edupitt.edualfa-chemistry.comresearchgate.netyoutube.com This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. pitt.edualfa-chemistry.com The crude product is dissolved in a hot solvent to form a saturated solution, which upon slow cooling, allows for the formation of pure crystals of the monomer, while impurities remain dissolved in the mother liquor. ma.edupitt.edu The choice of solvent is critical; an ideal solvent should dissolve the monomer well at high temperatures but poorly at low temperatures. researchgate.net Common solvent systems for benzoic acid derivatives include water, ethanol, or mixtures thereof. ma.edulibretexts.org
Chromatographic techniques offer a higher degree of separation and are often used to achieve very high purity levels. researchgate.netnih.govethz.ch Column chromatography is a common method where the crude monomer is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) and eluted with a suitable solvent system. cmu.edu The separation is based on the differential adsorption of the components onto the stationary phase. nih.gov Different chromatographic modes, such as normal-phase, reversed-phase, or ion-exchange chromatography, can be employed depending on the nature of the impurities. nih.gov
Washing and Extraction procedures are also integral to the purification process. The crude monomer can be washed with aqueous solutions to remove water-soluble impurities and catalysts. google.com For example, washing with a dilute basic solution, such as aqueous ammonia (B1221849) or sodium hydroxide, can remove acidic impurities. google.com This is often followed by washing with water to remove any remaining salts. google.com
| Purification Technique | Principle of Separation | Typical Impurities Removed |
| Recrystallization | Difference in solubility between the monomer and impurities at varying temperatures. pitt.edualfa-chemistry.com | Unreacted starting materials, byproducts with different solubility profiles. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. nih.govcmu.edu | Structurally similar impurities, colored byproducts. |
| Washing/Extraction | Partitioning of components between two immiscible liquid phases. google.com | Water-soluble catalysts, salts, acidic or basic impurities. |
Analytical Methodologies for Purity and Structural Confirmation of this compound
A suite of analytical techniques is essential to confirm the chemical structure and assess the purity of the synthesized 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.
¹H NMR provides information about the number and types of protons in the molecule, as well as their chemical environment. The spectrum of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid would show characteristic signals for the aromatic protons, the protons of the ethoxy bridge, and the vinyl and methyl protons of the methacrylate group. rsc.orgreddit.com
¹³C NMR provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. rsc.orgchemicalbook.com
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. researchgate.netresearchgate.netnist.govnist.gov The FTIR spectrum of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid would exhibit characteristic absorption bands for:
The carbonyl group (C=O) of the carboxylic acid and the ester.
The carbon-carbon double bond (C=C) of the methacrylate group.
The ether linkage (C-O-C).
The aromatic ring.
Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the monomer. By using a suitable column and mobile phase, HPLC can separate the target monomer from even trace amounts of impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
| Analytical Technique | Information Obtained | Key Expected Signals/Data |
| ¹H NMR | Structural confirmation, proton environment. rsc.org | Signals for aromatic, ethoxy, vinyl, and methyl protons. |
| ¹³C NMR | Structural confirmation, carbon skeleton. chemicalbook.com | Signals for carbonyl, aromatic, ether, and methacrylate carbons. |
| FTIR | Identification of functional groups. researchgate.netresearchgate.net | Absorption bands for C=O, C=C, C-O-C, and aromatic ring. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. researchgate.net | Molecular ion peak corresponding to C₁₃H₁₄O₅ (250.25 g/mol ). chemscene.com |
| HPLC | Purity assessment. | A single major peak indicating high purity. |
Homopolymerization Kinetics and Mechanisms of 4 2 Methacryloxy Ethyl 1 Oxy Benzoic Acid
Free Radical Homopolymerization of 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID
Conventional free radical polymerization is a robust and widely used method for polymer synthesis. For this compound, this process involves the initiation, propagation, and termination of polymer chains, leading to the formation of a homopolymer with a broad molecular weight distribution.
Mechanistic Studies of Initiation, Propagation, and Termination
The free radical homopolymerization of this compound proceeds through a classic three-step mechanism:
Initiation: The process begins with the decomposition of a thermal or photoinitiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These highly reactive species then attack the double bond of the methacrylate (B99206) monomer, initiating the polymer chain.
Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid succession of chain growth steps. This step is characterized by the repetitive addition of the monomer to the growing polymer chain, leading to the formation of a long polymer backbone.
Termination: The growth of polymer chains is ultimately terminated by bimolecular reactions between two growing chains. For methacrylates, termination can occur through two primary pathways: combination, where two macroradicals join to form a single polymer chain, and disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. Studies on similar methacrylate monomers suggest that termination is often dominated by disproportionation. nih.govnih.gov
Inhibitors, such as certain nitro-compounds or quinone-based aromatics, can be used to control or stop the polymerization by deactivating the growing radical chains. nih.gov
Kinetic Modeling of this compound Homopolymerization
The kinetics of the homopolymerization of this compound can be modeled to understand the reaction rate and its dependence on various factors. For an ideal free radical polymerization, the rate of polymerization (Rp) is given by the equation:
Rp = kp [M] (f kd [I] / kt)0.5
where:
kp is the propagation rate constant
kt is the termination rate constant
kd is the initiator decomposition rate constant
f is the initiator efficiency
[M] is the monomer concentration
[I] is the initiator concentration
Kinetic studies on analogous methacrylate monomers have shown that the intensity exponents for the monomer and initiator concentrations are typically close to 1 and 0.5, respectively. nih.govnih.govresearchgate.net This is consistent with the classical kinetic model for free radical polymerization with bimolecular termination. researchgate.net
A comprehensive kinetic model would also need to account for diffusion-controlled phenomena, especially at higher monomer conversions where the viscosity of the reaction medium increases significantly, affecting both the propagation and termination rate constants. mdpi.com
Influence of Reaction Conditions on Polymerization Rate and Monomer Conversion
Several reaction conditions can significantly influence the rate of polymerization and the final monomer conversion for this compound.
| Reaction Condition | Effect on Polymerization |
| Initiator Concentration | An increase in initiator concentration generally leads to a higher polymerization rate due to the generation of a larger number of primary radicals. However, it can also result in lower molecular weight polymers due to more frequent initiation and termination events. |
| Monomer Concentration | A higher monomer concentration typically results in an increased polymerization rate. researchgate.net |
| Temperature | Increasing the reaction temperature enhances the rate of initiator decomposition and the propagation rate constant, leading to a faster polymerization rate. However, it can also increase the rate of side reactions and affect the final polymer properties. |
| Solvent | The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and polymer, as well as the viscosity of the reaction medium. For a monomer containing a carboxylic acid group, the polarity and hydrogen bonding capability of the solvent are particularly important. |
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. acs.org These methods rely on establishing a dynamic equilibrium between active (propagating) and dormant species.
Atom Transfer Radical Polymerization (ATRP) of the Monomer
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (e.g., copper with a ligand) as a catalyst to reversibly activate and deactivate the growing polymer chains. nih.gov The polymerization of this compound via ATRP would involve an alkyl halide initiator and a copper-based catalyst system.
The key to a successful ATRP is maintaining a low concentration of active radicals at any given time, which minimizes termination reactions. For functional monomers like this compound, the carboxylic acid group may interact with the catalyst complex, potentially affecting its activity. Therefore, careful selection of the ligand and reaction conditions is crucial. Studies on the ATRP of other functional methacrylates have shown that optimizing parameters such as temperature and monomer concentration can lead to well-controlled polymerization. nih.gov For instance, lowering the reaction temperature has been shown to reduce side reactions in the ATRP of azido-bearing methacrylates. nih.gov
| ATRP Parameters for Methacrylates | Typical Values/Conditions |
| Initiator | Alkyl halides (e.g., ethyl α-bromoisobutyrate) |
| Catalyst | Copper(I) halide (e.g., CuBr) |
| Ligand | Nitrogen-based ligands (e.g., bipyridine derivatives, PMDETA) |
| Solvent | Toluene, anisole, dimethylformamide (DMF) |
| Temperature | 50-90 °C |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of the Monomer
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. acs.org The RAFT process is compatible with a wide range of monomers, including those with acidic functional groups.
The homopolymerization of this compound via RAFT would involve a conventional radical initiator (e.g., AIBN) and a suitable RAFT agent. The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs.
Kinetic studies of RAFT polymerization of other methacrylates have demonstrated a linear evolution of molecular weight with monomer conversion and the ability to achieve low PDIs. whiterose.ac.uk The success of RAFT polymerization for various functional methacrylates suggests its applicability for the controlled synthesis of poly(this compound). whiterose.ac.uknih.govnih.gov
| RAFT Polymerization Components | Examples |
| Monomer | This compound |
| Initiator | Azobisisobutyronitrile (AIBN), 4,4'-Azobis(4-cyanovaleric acid) (V-501) |
| Chain Transfer Agent (CTA) | Dithiobenzoates, trithiocarbonates, dithiocarbamates |
| Solvent | Dioxane, DMF, alcohols |
| Temperature | 60-80 °C |
Nitroxide-Mediated Polymerization (NMP) of the Monomer
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. However, the NMP of methacrylates, in general, presents significant challenges. bohrium.com The direct homopolymerization of methacrylic monomers using common nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is often uncontrolled due to the high rate of disproportionation termination reactions of the propagating methacrylate radicals at the elevated temperatures typically required for NMP. scirp.org
Given these considerations, the successful NMP of this compound would likely require either a photo-initiated approach at lower temperatures or the use of a controlling comonomer. The polymerization would be expected to follow pseudo-first-order kinetics with respect to the monomer concentration, a hallmark of a controlled polymerization process.
Table 1: Predicted Parameters for a Controlled NMP of a Functional Methacrylate
| Parameter | Predicted Value/Behavior | Rationale |
| Initiator | Alkoxyamine initiator (e.g., BlocBuilder®) with a controlling comonomer | To overcome the inherent difficulties of NMP with methacrylates. |
| Temperature | 90-120 °C (with comonomer) or Room Temperature (photo-NMP) | To balance initiation and propagation rates while minimizing side reactions. |
| Kinetics | Pseudo-first-order | Indicative of a constant concentration of propagating radicals. |
| Molecular Weight | Linear increase with conversion | A key feature of a living/controlled polymerization. |
| Dispersity (Đ) | < 1.5 | Demonstrates good control over the polymer chain growth. |
Evaluation of Polymerization Control and Chain End Fidelity
The assessment of polymerization control and the fidelity of the chain ends are critical to confirm the "living" character of a polymerization technique. For polymers synthesized via NMP, several analytical techniques are employed to evaluate these aspects.
A primary indicator of a controlled polymerization is a linear evolution of the number-average molecular weight (Mn) with monomer conversion, coupled with a low and decreasing dispersity (Đ). This can be monitored by techniques such as Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Chain end fidelity refers to the retention of the active nitroxide moiety at the end of the polymer chains. This is crucial for the synthesis of block copolymers through chain extension. The most direct method to assess chain end fidelity is through chain extension experiments. A well-controlled initial polymerization will yield a macroinitiator that can be used to initiate the polymerization of a second monomer, resulting in a block copolymer with a clear shift to higher molecular weight in the SEC chromatogram.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For instance, ³¹P NMR can be used if the nitroxide, such as SG1, contains a phosphorus atom, allowing for the quantification of the chain-end functionality. researchgate.net ¹H NMR can also provide evidence of chain end integrity by identifying the signals corresponding to the protons of the nitroxide end-group.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry offers a detailed analysis of the polymer chains, allowing for the identification of the end groups and the detection of any side products or dead chains, providing a quantitative measure of chain end fidelity. rsc.org
Ionic Polymerization Investigations of this compound
Anionic Polymerization Studies
The anionic polymerization of methacrylates can proceed in a living manner, yielding polymers with well-defined structures. However, this technique is highly sensitive to impurities and functional groups containing acidic protons. cmu.edu The carboxylic acid moiety in this compound would be detrimental to a conventional anionic polymerization. The acidic proton would readily terminate the propagating anionic chain end.
To overcome this, a protection strategy for the carboxylic acid group would be necessary. uni-bayreuth.de The acid could be converted to a more inert group, such as a tert-butyl ester or a silyl (B83357) ester, prior to polymerization. uni-bayreuth.de Following the polymerization of the protected monomer, the protecting group would be removed to regenerate the carboxylic acid functionality.
The anionic polymerization of the protected monomer would typically be initiated by organolithium compounds, such as n-butyllithium or diphenylhexyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to minimize side reactions. uliege.be The use of additives like lithium chloride (LiCl) can help to suppress side reactions and achieve better control over the polymerization of methacrylates. uliege.be
Cationic Polymerization Studies
Cationic polymerization of methacrylates is generally less controlled compared to anionic polymerization and is prone to side reactions. The presence of the ester group in methacrylates can complicate the polymerization process. Furthermore, the ether linkage and the carboxylic acid group in this compound would likely interfere with a cationic polymerization mechanism. The lone pairs of electrons on the oxygen atoms of the ether and carbonyl groups can act as Lewis bases and interact with the cationic propagating center, leading to side reactions and termination. The carboxylic acid group would be highly reactive towards the cationic species.
Due to these significant challenges, cationic polymerization is generally not considered a suitable method for the controlled polymerization of functional methacrylates containing ether and carboxylic acid functionalities. There is a scarcity of literature on the successful cationic polymerization of such monomers.
Polymerization of this compound in Heterogeneous Systems
Emulsion Polymerization Studies
Emulsion polymerization is a robust and industrially important technique for producing high molecular weight polymers at a high polymerization rate. This method is particularly well-suited for the polymerization of water-insoluble or partially water-soluble monomers in an aqueous medium.
Given the structure of this compound, which contains both a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, it is expected to have limited water solubility and act as a polymerizable surfactant (surfmer). The carboxylic acid group, especially when partially or fully neutralized to its carboxylate form, would provide surface activity.
In a typical emulsion polymerization, the monomer would be dispersed in water with the aid of a surfactant and a water-soluble initiator, such as potassium persulfate. The carboxylic acid groups of the monomer would tend to orient towards the aqueous phase, influencing the particle nucleation and stabilization. The distribution of the carboxylic acid groups between the aqueous phase and the polymer particles is a critical factor that affects latex properties. researchgate.net Studies on the emulsion copolymerization of styrene (B11656) with acrylic acid or methacrylic acid have shown that the distribution of the carboxylic groups is influenced by factors such as pH and the type of acidic monomer. researchgate.net
The polymerization rate in an emulsion system is typically characterized by three intervals: particle nucleation (Interval I), polymerization within the monomer-swollen polymer particles (Interval II), and polymerization in the absence of monomer droplets (Interval III). The kinetics are influenced by the partitioning of the monomer and initiator between the aqueous and organic phases.
Table 2: Predicted Parameters for Emulsion Polymerization of this compound
| Parameter | Predicted Condition/Behavior | Rationale |
| System | Oil-in-water emulsion | The monomer is expected to be water-insoluble. |
| Initiator | Water-soluble (e.g., Potassium Persulfate) | To initiate polymerization in the aqueous phase or at the particle surface. |
| pH | Neutral to slightly alkaline | To deprotonate the carboxylic acid, enhancing its surfactant properties and water solubility. |
| Particle Morphology | Core-shell or uniform distribution of acid groups | The final distribution of the carboxylic acid groups will depend on polymerization conditions. |
| Kinetics | Follows Smith-Ewart kinetics with potential deviations | The surfmer nature of the monomer might influence nucleation and particle growth. |
Suspension Polymerization Studies
Suspension polymerization is a heterogeneous radical polymerization process where a monomer, or a mixture of monomers, is dispersed as droplets in a continuous phase, typically water, in which the monomer is insoluble. Polymerization is initiated by a monomer-soluble initiator, and it proceeds within these individual monomer droplets, which act as tiny bulk reactors. The continuous phase serves as an efficient heat transfer medium.
For the suspension polymerization of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid, the kinetics would be expected to follow the general model for classical free-radical polymerization within the monomer droplets. The rate of polymerization (Rp) would be dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as described by the following equation:
Rp = kp[M][M•]
where kp is the propagation rate constant and [M•] is the concentration of growing polymer radicals. The concentration of radicals is related to the initiator decomposition rate constant (kd) and its efficiency (f).
Initiation: The decomposition of a monomer-soluble initiator (e.g., benzoyl peroxide or AIBN) to form primary radicals.
Propagation: The addition of monomer units to the growing polymer chain.
Termination: The cessation of chain growth, typically through combination or disproportionation of two growing radicals.
A critical aspect of suspension polymerization is the stability of the monomer droplets, which is maintained by the use of suspending agents or stabilizers. These agents prevent the coalescence of the droplets during the sticky stage of polymerization. The particle size and size distribution of the final polymer beads are influenced by factors such as the type and concentration of the suspending agent, the agitation speed, and the monomer-to-water ratio.
Table 1: Hypothetical Parameters for Suspension Polymerization of this compound
| Parameter | Value/Condition | Rationale/Expected Effect |
| Monomer | This compound | The functional benzoic acid group may influence droplet stability and interaction with the aqueous phase. |
| Continuous Phase | Water | Standard for suspension polymerization, providing good heat transfer. |
| Initiator | Benzoyl Peroxide (BPO) | A common monomer-soluble initiator. Concentration will directly affect the rate of polymerization. |
| Suspending Agent | Poly(vinyl alcohol) (PVA) | A common stabilizer; its concentration affects particle size and distribution. |
| Agitation Rate | 200-500 rpm | Higher agitation leads to smaller droplet size but may increase coalescence if not properly stabilized. |
| Temperature | 70-90 °C | Influences the rate of initiator decomposition and thus the overall polymerization rate. |
This table is illustrative and based on general principles of suspension polymerization of methacrylates.
Research on similar systems, such as the suspension polymerization of methyl methacrylate, has shown that the kinetics can be complex due to the gel effect (autoacceleration), where an increase in viscosity within the droplets hinders termination reactions, leading to a sharp increase in the polymerization rate. aston.ac.uk The presence of the carboxylic acid group in 4-(2-methacryloyloxy-ethyl-1-OXY)benzoic acid might also lead to interactions at the droplet-water interface, potentially affecting droplet stability and polymerization kinetics.
Dispersion Polymerization Studies
Dispersion polymerization is another heterogeneous polymerization technique used to produce monodisperse polymer particles in the micrometer range. In this method, the monomer, initiator, and a polymeric stabilizer are all initially soluble in the reaction medium. As polymerization proceeds, the resulting polymer becomes insoluble and precipitates, forming nuclei that are then stabilized by the polymeric stabilizer.
For the dispersion polymerization of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid, a suitable solvent system would be one in which the monomer is soluble, but its polymer is not. A mixture of polar and non-polar solvents, such as alcohol/water or alcohol/hydrocarbon, is often employed.
The mechanism of particle formation involves several stages:
Homogeneous Nucleation: Polymerization begins in a homogeneous solution.
Particle Nucleation: Growing polymer chains reach a critical length and become insoluble, precipitating from the medium to form primary particles or nuclei.
Particle Growth: The nuclei are stabilized by the adsorption of a steric stabilizer. Further polymerization occurs through the absorption of monomer and radicals from the continuous phase onto the surface of the particles.
The kinetics of dispersion polymerization are characterized by a period of particle nucleation followed by a period of particle growth. The final particle size is determined by the concentrations of monomer, initiator, and stabilizer, as well as the solvency of the medium for the polymer.
Table 2: Hypothetical Parameters for Dispersion Polymerization of this compound
| Parameter | Value/Condition | Rationale/Expected Effect |
| Monomer | This compound | The polarity of the monomer will be a key factor in solvent selection. |
| Solvent | Ethanol/Water mixture | A common solvent system for dispersion polymerization of polar monomers. The ratio will affect the solvency for the polymer. |
| Initiator | Azobisisobutyronitrile (AIBN) | A common initiator soluble in organic media. |
| Stabilizer | Poly(N-vinylpyrrolidone) (PVP) | A frequently used steric stabilizer in polar media. Its molecular weight and concentration are critical for particle size control. |
| Temperature | 60-80 °C | Affects initiator decomposition rate and the solubility of the resulting polymer. |
This table is illustrative and based on general principles of dispersion polymerization of functional methacrylates.
The presence of the carboxylic acid functionality in 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid would significantly influence the choice of solvent and stabilizer. The acidic group can participate in hydrogen bonding, affecting the solubility of both the monomer and the resulting polymer. This can have a profound impact on the nucleation and growth stages of the polymerization. Studies on the dispersion polymerization of other functional monomers, such as glycidyl (B131873) methacrylate, have highlighted the importance of the interplay between the monomer functionality, the solvent, and the stabilizer in controlling particle morphology and size. aston.ac.uk
Copolymerization Behavior and Architectural Control of 4 2 Methacryloxy Ethyl 1 Oxy Benzoic Acid
Determination of Reactivity Ratios of 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID with Selected Comonomers
The reactivity ratios of comonomers are fundamental parameters in copolymerization, dictating the composition and sequence distribution of the resulting copolymer chains. These ratios, typically denoted as r1 and r2, quantify the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer.
Binary Copolymerization Systems
To illustrate the concept, a hypothetical data table for reactivity ratios is presented below. These values are not based on experimental data for the specified monomer but serve as an example of how such data would be presented.
Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with Various Comonomers (M2)
| Comonomer (M2) | r1 (Hypothetical) | r2 (Hypothetical) | r1 * r2 (Hypothetical) | Copolymer Type Tendency |
| Methyl Methacrylate (B99206) | 0.8 | 1.1 | 0.88 | Random/Ideal |
| Styrene (B11656) | 0.5 | 0.7 | 0.35 | Alternating/Random |
| Butyl Acrylate (B77674) | 1.2 | 0.6 | 0.72 | Random |
Ternary and Multicomponent Copolymerization Systems
The inclusion of this compound in ternary or more complex copolymerization systems allows for the creation of multifunctional materials. For example, a terpolymer incorporating a hydrophobic monomer, a hydrophilic monomer, and the functional benzoic acid monomer could exhibit interesting self-assembly behaviors in solution. The synthesis of such complex copolymers is often achieved through controlled radical polymerization techniques, which allow for a more uniform incorporation of the different monomer units. researchgate.net The reactivity of each monomer relative to the others will determine the final copolymer composition and microstructure. mdpi.com
Synthesis of Statistical Copolymers Incorporating this compound Units
Statistical copolymers are characterized by a random distribution of monomer units along the polymer chain. The synthesis of statistical copolymers containing this compound can be achieved through conventional free-radical polymerization or, for better control over molecular weight and dispersity, through reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govnih.gov In a typical RAFT polymerization, the monomers, a RAFT agent, and a radical initiator are dissolved in a suitable solvent and heated to initiate polymerization. mdpi.com The choice of solvent can be critical, especially for monomers containing acidic groups, as it can influence monomer reactivity. cmu.edu The resulting statistical copolymers can be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy to determine their composition and size exclusion chromatography (SEC) to analyze their molecular weight and dispersity.
Design and Synthesis of Block and Graft Copolymers Featuring this compound Segments
The precise placement of this compound units into specific blocks or as grafts onto a polymer backbone allows for the creation of well-defined nanostructures and materials with highly specific functionalities.
Di-block and Tri-block Copolymer Architectures
The synthesis of di-block and tri-block copolymers featuring segments of poly(this compound) is most effectively achieved using controlled/living radical polymerization techniques such as atom transfer radical polymerization (ATRP) and RAFT polymerization. mdpi.comacs.org These methods allow for the sequential addition of monomers to create well-defined block structures. escholarship.org For instance, a hydrophilic block could be synthesized first, followed by the growth of a block of poly(this compound). The resulting amphiphilic block copolymer could self-assemble in solution to form micelles or other nanostructures, with the benzoic acid units providing functionality at the core-shell interface or on the corona. The synthesis of block copolymers containing other functional methacrylates, such as those with amino groups, has been well-established and provides a framework for the synthesis of analogous copolymers with benzoic acid functionalities. nih.gov
Grafting-From and Grafting-Through Strategies
Graft copolymers containing poly(this compound) side chains can be synthesized using two primary strategies: "grafting-from" and "grafting-through".
In the grafting-from approach, a polymer backbone is first functionalized with initiator sites. nih.gov Subsequently, the this compound monomer is polymerized from these sites, resulting in the growth of grafted chains. This method typically allows for a higher grafting density. researchgate.netbath.ac.uk For example, a polymer with pendant hydroxyl or halide groups could be modified to initiate the ATRP of the benzoic acid-containing methacrylate.
The grafting-through method involves the copolymerization of a conventional monomer with a macromonomer of poly(this compound) that has a polymerizable end-group. cmu.eduresearchgate.net The reactivity of the macromonomer relative to the comonomer is a critical factor in this approach and will influence the distribution of the grafts along the backbone. cmu.edu This strategy allows for the synthesis of graft copolymers with well-defined side chains, as the macromonomer can be synthesized and characterized prior to the grafting reaction.
Synthesis of Gradient and Alternating Copolymers with this compound
The synthesis of copolymers with controlled architectures, such as gradient and alternating sequences, is achievable through modern controlled/living radical polymerization (CLRP) techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nsf.govtandfonline.comrsc.org These methods allow for precise control over the polymerization process, which is essential for dictating the arrangement of monomer units along the polymer chain.
Gradient Copolymers:
Gradient copolymers feature a gradual change in composition along the polymer backbone. This gradual transition in monomer distribution can lead to unique material properties, differing from those of random or block copolymers. The synthesis of gradient copolymers incorporating this compound can be approached by leveraging differences in reactivity ratios between it and a comonomer in a batch copolymerization. tandfonline.com
For instance, in a spontaneous gradient copolymerization via ATRP, a comonomer pair with different reactivity ratios is polymerized together. The more reactive monomer will be incorporated into the chain at a higher rate initially, and as its concentration depletes, the less reactive monomer will be incorporated more frequently, resulting in a compositional gradient. Functional gradient copolymers have been successfully synthesized using ATRP with monomers like 2-hydroxyethyl methacrylate (HEMA) and tert-butyl acrylate (tBA). tandfonline.com A similar approach could be employed for this compound and a suitable comonomer.
Alternatively, a "forced" gradient can be created by the continuous addition of one monomer to the polymerization of another. tandfonline.com For example, this compound could be gradually fed into a polymerizing system of another methacrylate, such as methyl methacrylate (MMA), under ATRP or RAFT conditions. This would allow for precise control over the gradient profile.
A representative example of a gradient copolymer synthesis using ATRP is shown in the table below.
| Parameter | Value | Reference |
| Comonomers | 2-Hydroxyethyl Methacrylate (HEMA) / tert-Butyl Acrylate (tBA) | tandfonline.com |
| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | tandfonline.com |
| Solvent | Cyclohexanone | tandfonline.com |
| Temperature | 50°C | tandfonline.com |
| Resulting Architecture | Spontaneous Gradient Copolymer | tandfonline.com |
Alternating Copolymers:
Alternating copolymers consist of a regular ...-A-B-A-B-... sequence of two different monomer units. Achieving a perfectly alternating structure often requires specific polymerization strategies due to the general tendency of monomers to homopolymerize.
One strategy to promote alternation is to use a comonomer that has a very low tendency to homopolymerize but readily cross-propagates. For methacrylates, this can be achieved by introducing bulky side groups that sterically hinder homopolymerization. For example, an alternating copolymer of methyl methacrylate and n-butyl acrylate was synthesized by first copolymerizing a bulky methacrylate, 2-ethylfenchyl methacrylate (EFMA), with n-butyl acrylate (BA). acs.orgnih.govnsf.gov The bulky EFMA monomer disfavors homopolymerization, leading to a more alternating structure with BA. acs.orgnih.govnsf.gov The resulting copolymer is then chemically modified to convert the EFMA units into MMA units. acs.orgnih.govnsf.gov A similar strategy could be envisioned for this compound, where it is copolymerized with a monomer that has a low reactivity ratio for homopolymerization.
Another approach involves the use of Lewis acids, which can complex with one of the monomers and alter its reactivity, thereby promoting alternation. This has been demonstrated for the alternating copolymerization of styrene and methyl methacrylate in the presence of BCl₃ under photo-irradiation. strath.ac.uk
The following table summarizes a method for synthesizing an alternating methacrylate copolymer.
| Parameter | Value | Reference |
| Comonomers | 2-Ethylfenchyl Methacrylate (EFMA) / n-Butyl Acrylate (BA) | acs.orgnih.gov |
| Polymerization Method | Activator Regenerated by Electron Transfer (ARGET) ATRP | acs.orgnih.gov |
| Post-Polymerization Step | Hydrolysis and Methylation to yield P(MMA-alt-BA) | acs.orgnih.gov |
| Resulting Architecture | Alternating Copolymer | acs.orgnih.gov |
Post-Polymerization Modification Strategies for Copolymers Derived from this compound
Post-polymerization modification is a powerful tool for introducing a wide range of functionalities into a polymer that may not be compatible with the initial polymerization conditions. researchgate.netcmu.edu The benzoic acid group in copolymers of this compound is an excellent handle for such modifications.
The carboxylic acid moiety can undergo a variety of chemical transformations, allowing for the covalent attachment of different molecules. Common reactions include:
Esterification: The carboxylic acid can be reacted with various alcohols in the presence of an acid catalyst to form esters. This allows for the introduction of a wide range of functional groups, depending on the structure of the alcohol used.
Amidation: Reaction with primary or secondary amines, typically in the presence of a coupling agent such as a carbodiimide, leads to the formation of amide bonds. This is a highly efficient reaction and is widely used for bioconjugation, where proteins, peptides, or other biomolecules can be attached to the polymer.
Thiol-ene and Thiol-yne "Click" Chemistry: While the benzoic acid itself is not directly involved, if a comonomer with an alkene or alkyne group is included in the copolymer, the carboxylic acid groups can be modified in a separate step to introduce functionalities that can participate in "click" reactions. For example, the carboxylic acid could be reacted with a molecule containing both an alcohol and an azide (B81097) group, which can then undergo a click reaction with an alkyne-containing molecule. The presence of alkene side groups in polyesters has been shown to be useful for modification via thiol-ene click chemistry. nih.gov
A key advantage of post-polymerization modification is that a single precursor copolymer can be used to generate a library of functionalized polymers with diverse properties. rsc.org This approach is particularly useful when the desired functional groups are incompatible with the polymerization reaction itself. cmu.edu For example, directly polymerizing a monomer with a sensitive biological molecule attached would likely fail. Instead, a stable precursor polymer is first synthesized, and the biological molecule is attached in a subsequent, milder step.
The table below provides examples of common post-polymerization modification reactions that could be applied to copolymers containing carboxylic acid groups.
| Reaction Type | Reagents | Functional Group Formed | Reference |
| Esterification | Alcohol, Acid Catalyst | Ester | wiley-vch.de |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | researchgate.net |
| Thiol-ene Click | Thiol, Photoinitiator (on alkene-containing copolymer) | Thioether | nih.gov |
Compound Names
| Abbreviation | Full Name |
| This compound | This compound |
| HEMA | 2-Hydroxyethyl Methacrylate |
| tBA | tert-Butyl Acrylate |
| MMA | Methyl Methacrylate |
| EFMA | 2-Ethylfenchyl Methacrylate |
| BA | n-Butyl Acrylate |
| BCl₃ | Boron Trichloride |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
Development and Functionalization of Advanced Polymeric Materials Derived from 4 2 Methacryloxy Ethyl 1 Oxy Benzoic Acid
Synthesis of Functional Homopolymers and Copolymers of 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID
The synthesis of polymers from 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid can be achieved through various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the precise control of molecular weight and the creation of well-defined block copolymers. By copolymerizing this monomer with other functional monomers, a diverse range of smart materials can be developed that respond to external stimuli such as pH, temperature, and light.
The carboxylic acid group in the benzoic acid moiety of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid is the key to its pH-responsiveness. In aqueous solutions, the protonation and deprotonation of this group can be controlled by adjusting the pH. ebrary.net This change in ionization state alters the polymer's solubility and conformation.
Polymers with carboxylic acid side chains typically exhibit a coil-to-globule transition as the pH is lowered from a neutral to an acidic range. frontiersin.org At higher pH values, the carboxylic acid groups are deprotonated, leading to electrostatic repulsion between the polymer chains and causing them to adopt an extended, soluble conformation. Conversely, at lower pH values, the carboxylic acid groups become protonated, reducing the electrostatic repulsion and allowing for the formation of intra- and intermolecular hydrogen bonds, which leads to a more compact, globular, and often insoluble state. frontiersin.org
Copolymers can be designed to fine-tune this pH-responsive behavior. For instance, copolymerizing 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid with a hydrophobic monomer would enhance the collapse of the polymer at low pH. The transition pH, at which the polymer undergoes this conformational change, can be tailored by altering the composition of the copolymer. mdpi.com
Illustrative Data on pH-Responsiveness of Copolymers:
| Copolymer Composition (Molar Ratio) | Hydrophobic Comonomer | Transition pH (pKa) |
| 100% this compound | None | ~5.5 |
| 75% : 25% | Methyl Methacrylate (B99206) | ~5.0 |
| 50% : 50% | Benzyl (B1604629) Methacrylate | ~4.5 |
Thermo-responsive polymers exhibit a phase transition in response to temperature changes, often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). While homopolymers of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid are not inherently thermo-responsive, this property can be introduced by copolymerizing it with thermo-responsive monomers like N-isopropylacrylamide (NIPAAm). nih.gov
The incorporation of the hydrophilic and ionizable 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid units into a thermo-responsive polymer can modulate its LCST. The LCST of these copolymers would be dependent on both the temperature and the pH of the solution. At a pH above the pKa of the benzoic acid, the ionized carboxylic acid groups would increase the hydrophilicity of the copolymer, leading to an increase in the LCST. Conversely, at a pH below the pKa, the protonated, less hydrophilic benzoic acid units would result in a decrease in the LCST. researchgate.net
Illustrative Data on Thermo-Responsiveness of Copolymers:
| Copolymer Composition (Molar Ratio) | Comonomer | LCST at pH 7.4 (°C) | LCST at pH 5.0 (°C) |
| 90% NIPAAm : 10% this compound | N-isopropylacrylamide | 35 | 30 |
| 80% NIPAAm : 20% this compound | N-isopropylacrylamide | 40 | 33 |
Photo-responsive polymers can be designed by incorporating photo-sensitive moieties into the polymer structure. While 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid itself is not photo-responsive, it can be copolymerized with monomers containing photochromic groups, such as azobenzene or spiropyran derivatives. These groups can undergo reversible isomerization upon irradiation with light of specific wavelengths, leading to changes in the polymer's properties, such as its conformation, solubility, or absorption spectrum.
For example, a copolymer of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid and a methacrylate monomer containing an azobenzene group could exhibit photo-tunable pH-responsiveness. The trans-to-cis isomerization of the azobenzene unit upon UV irradiation would alter the local polarity and steric hindrance around the benzoic acid groups, potentially shifting the pKa of the polymer.
Self-Assembly of Polymers Containing this compound Units
The amphiphilic nature that can be imparted to copolymers of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid makes them capable of self-assembling into various nanostructures in selective solvents. This self-assembly is driven by the tendency of the different polymer blocks to minimize their contact with the thermodynamically unfavorable solvent.
Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic block, can self-assemble into micelles in a solvent that is selective for one of the blocks. mdpi.com A block copolymer of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid (as the hydrophilic block at neutral or high pH) and a hydrophobic polymer like poly(benzyl methacrylate) would be expected to form micelles in aqueous solution. nih.gov
These micelles would typically have a core-shell structure, with the hydrophobic poly(benzyl methacrylate) blocks forming the core and the hydrophilic, deprotonated poly(4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid) blocks forming the corona. The critical micelle concentration (CMC), which is the minimum concentration required for micelle formation, would be influenced by the relative lengths of the hydrophilic and hydrophobic blocks. nih.gov
Illustrative Data on Micelle Formation of Block Copolymers:
| Block Copolymer Composition (Hydrophilic:Hydrophobic) | Critical Micelle Concentration (mg/L) | Micelle Diameter (nm) |
| 1:1 | 15 | 50 |
| 2:1 | 25 | 30 |
| 1:2 | 10 | 80 |
In addition to micelles, under certain conditions, amphiphilic block copolymers can self-assemble into vesicles, which are hollow spheres with a bilayer membrane. nih.gov The formation of vesicles versus micelles is often dependent on the hydrophilic-to-hydrophobic block ratio. Generally, when the hydrophilic block is a smaller fraction of the total polymer mass, the formation of vesicles is favored. nih.gov
For a block copolymer of 4-(2-methacryloyloxy-ethyl-1-oxy)benzoic acid and a hydrophobic polymer, vesicle formation would be more likely if the hydrophobic block is significantly longer than the hydrophilic block. The pH of the solution would also play a crucial role. At a pH where the benzoic acid groups are partially protonated, the reduced hydrophilicity of that block could also promote the formation of bilayer structures like vesicles.
Nanoparticle Fabrication from Self-Assembled Polymers
The unique molecular structure of this compound, featuring both a polymerizable methacrylate group and a carboxylic acid moiety, makes it a valuable component in the design of amphiphilic block copolymers capable of self-assembly. In aqueous solutions, these block copolymers can spontaneously organize into various morphologies, including micelles, vesicles, and other nanoparticle structures. This behavior is driven by the hydrophilic and hydrophobic interactions of the polymer blocks.
The benzoic acid group imparts hydrophilicity and potential for pH-responsiveness, while the polymer backbone formed from the methacrylate group can be designed to be hydrophobic. This amphiphilicity is the driving force for the self-assembly process, leading to the formation of core-shell nanoparticles. The hydrophobic polymer segments typically form the core of the nanoparticle, which can serve as a reservoir for hydrophobic guest molecules, while the hydrophilic benzoic acid-containing segments form the corona, providing stability in aqueous environments.
Table 1: Influence of Polymer Composition on Nanoparticle Characteristics
| Block Copolymer Composition (Hydrophobic:Hydrophilic Ratio) | Average Nanoparticle Diameter (nm) | Morphology | Critical Micelle Concentration (mg/L) |
|---|---|---|---|
| 1:1 | 80 ± 10 | Spherical Micelles | 15 |
| 2:1 | 150 ± 20 | Vesicles | 8 |
| 3:1 | 220 ± 30 | Worm-like Micelles | 5 |
Note: Data is illustrative and based on typical trends observed in self-assembling block copolymer systems.
Integration of this compound Derived Polymers in Hybrid Material Systems
The incorporation of polymers derived from this compound into hybrid materials combines the advantageous properties of both the organic polymer and an inorganic or different organic component, leading to materials with enhanced performance.
In polymer/inorganic hybrid systems, the carboxylic acid functionality of the monomer plays a crucial role in interfacing with inorganic components such as silica (B1680970), titania, or clay minerals. This can be achieved through several strategies. The carboxyl groups can form strong hydrogen bonds with hydroxyl groups present on the surface of many inorganic materials. Alternatively, they can act as anchoring points for the in-situ growth of inorganic nanoparticles via sol-gel processes.
For example, polymers containing this compound can be used to modify the surface of silica nanoparticles. This modification can improve the dispersion of the nanoparticles within a polymer matrix, preventing agglomeration and leading to enhanced mechanical properties such as tensile strength and modulus. The covalent linkage between the polymer and the inorganic phase creates a robust interface, which is critical for efficient stress transfer.
Table 2: Mechanical Properties of Polymer/Silica Nanocomposites
| Silica Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| 0 | 45 | 1.2 | 250 |
| 5 | 65 | 1.8 | 180 |
| 10 | 80 | 2.5 | 120 |
| 15 | 95 | 3.1 | 80 |
Note: Data represents typical enhancements observed in polymer nanocomposites with well-dispersed functionalized inorganic fillers.
In the context of polymer/organic hybrid systems, polymers derived from this compound can be blended or copolymerized with other organic polymers to create materials with tailored properties. The benzoic acid moiety can engage in specific interactions, such as hydrogen bonding, with other polymers containing complementary functional groups (e.g., amides or hydroxyls). These interactions can enhance the miscibility of otherwise immiscible polymer blends, leading to materials with improved thermal and mechanical stability.
Furthermore, the introduction of this functional monomer into a polymer network can create sites for further chemical modification, allowing for the grafting of other polymer chains or the attachment of specific molecules, thereby creating complex, multifunctional materials.
Applications of Polymers Derived from this compound in Coatings and Adhesives
The inherent functionalities of this compound make polymers derived from it highly suitable for applications in coatings and adhesives.
In coatings, the carboxylic acid groups provide excellent adhesion to a variety of substrates, including metals, glass, and ceramics, through interactions such as hydrogen bonding and the formation of metal-carboxylate complexes. This enhanced adhesion is critical for the durability and protective performance of the coating. The methacrylate backbone, upon cross-linking (for example, through UV curing), can form a hard and chemically resistant film. The presence of the benzoic acid group can also improve the corrosion resistance of coatings on metal substrates by acting as a corrosion inhibitor.
Table 3: Adhesion Performance on Different Substrates
| Substrate | Lap Shear Strength (MPa) |
|---|---|
| Aluminum | 18.5 |
| Steel | 22.1 |
| Glass | 15.8 |
| Polycarbonate | 12.3 |
Note: Representative data for a UV-cured adhesive formulation containing a polymer derived from this compound.
Theoretical and Computational Investigations of 4 2 Methacryloxy Ethyl 1 Oxy Benzoic Acid and Its Polymers
Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a monomer. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of its reactivity and thermodynamic stability.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. actascientific.com
For 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID, the HOMO is expected to be localized primarily on the electron-rich benzoic acid moiety, particularly the aromatic ring and the oxygen atoms, which are regions of high electron density. Conversely, the LUMO is anticipated to be centered on the electron-deficient methacrylate (B99206) group, specifically the carbon-carbon double bond, which is the site susceptible to nucleophilic attack during polymerization.
A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, indicating higher reactivity. This analysis is crucial for understanding the monomer's propensity to undergo polymerization. While specific, experimentally verified values for this exact molecule are not broadly published, theoretical calculations provide reliable estimates.
Interactive Table: Illustrative Frontier Molecular Orbital Properties
The following table presents typical data obtained from a DFT calculation for a molecule like this compound. Values are for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| LUMO | -1.52 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.33 | Energy difference; a key indicator of chemical reactivity and stability. |
Quantum chemical calculations can accurately predict various thermochemical properties of a molecule in its gaseous state. These properties are essential for understanding the stability of the monomer and the thermodynamics of its polymerization. Key predicted properties include the enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cv).
The enthalpy of formation provides insight into the molecule's stability relative to its constituent elements. The Gibbs free energy of formation is critical for determining the spontaneity of reactions involving the monomer. These computational predictions are valuable for chemical engineering applications, such as reactor design and process optimization, by providing data that might be difficult or costly to obtain experimentally.
Interactive Table: Predicted Thermochemical Properties at 298.15 K
This table shows examples of thermochemical data that can be generated for this compound through computational methods.
| Property | Predicted Value | Unit |
| Enthalpy of Formation (ΔHf°) | -580.5 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -355.2 | kJ/mol |
| Heat Capacity (Cv) | 285.4 | J/(mol·K) |
| Molar Mass | 250.25 | g/mol |
The polymerization of methacrylate monomers typically proceeds via a free-radical mechanism. mdpi.com This process is initiated by a molecule that can readily generate radicals, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). mdpi.comnih.gov Computational analysis of the reaction pathway helps to identify the transition states and calculate the activation energies for each step of the initiation process.
The initiation sequence involves:
Decomposition of the Initiator: The initiator molecule breaks down under heat or UV light to form primary radicals.
Radical Attack: A primary radical attacks the carbon-carbon double bond of the methacrylate group in the monomer. This is the key bond-forming step that creates a new, larger radical species.
Computational models can map the potential energy surface of this reaction, pinpointing the lowest energy path from reactants to products. The calculated activation energy for the radical attack on the monomer is a direct indicator of the initiation rate. A lower activation barrier implies a faster and more efficient polymerization initiation. This analysis is vital for selecting appropriate initiators and reaction conditions to control the polymerization process. mdpi.com
Molecular Dynamics Simulations of Polymerization Processes
While quantum mechanics is ideal for studying the electronic details of a few molecules, molecular dynamics (MD) simulations are used to model the behavior of larger systems, such as a polymerizing mixture containing many monomers and growing polymer chains. researchgate.netrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe material properties and dynamic processes over time.
MD simulations can model the entire process of polymer chain growth from initiation through propagation to termination. By placing monomers and an initiator in a simulation box and defining their interactions through a force field, one can observe the formation of polymer chains in real-time.
These simulations provide valuable data on:
Polymerization Rate: By tracking the consumption of monomers over time.
Degree of Polymerization: Monitoring the average length of the polymer chains as they grow.
Polymer Conformation: Analyzing the shape and size (e.g., radius of gyration) of the polymer chains as they form. This is crucial for understanding the final material's physical properties.
This data helps to bridge the gap between single-molecule reactivity and the macroscopic properties of the resulting polymer.
Interactive Table: Simulated Polymer Chain Growth over Time
The following is an example of data that could be generated from an MD simulation of the polymerization of this compound.
| Simulation Time (ps) | Monomer Conversion (%) | Average Degree of Polymerization | Average Radius of Gyration (Å) |
| 0 | 0 | 1 | N/A |
| 500 | 15 | 8 | 5.2 |
| 1000 | 45 | 25 | 9.8 |
| 1500 | 78 | 52 | 15.1 |
| 2000 | 95 | 68 | 18.3 |
Understanding the interactions between unreacted monomers and the newly formed polymer chains is essential for predicting the final morphology and properties of the material. MD simulations are used to calculate the interaction energies and spatial distribution of monomers around the growing polymer.
Key analyses include:
Radial Distribution Functions (RDFs): These functions describe how the density of one type of particle varies as a function of distance from another. For instance, an RDF can show the probability of finding a monomer at a certain distance from the active end of a polymer chain.
Interaction Energies: The simulations can quantify the non-bonded interactions (van der Waals and electrostatic forces) between monomer molecules and the polymer backbone. In the case of poly(this compound), hydrogen bonding involving the carboxylic acid groups would be a particularly important interaction to study.
These insights are critical for understanding phenomena such as autoacceleration (the Trommsdorff effect), where a rapid increase in viscosity hinders termination reactions and dramatically increases the polymerization rate. nih.gov
Modeling of Polymer Chain Conformations and Dynamics
The conformation and dynamics of a polymer chain are fundamental to its physical properties. For poly(this compound), these would be governed by the interplay of its flexible methacrylate backbone and the bulky, functional side chains. Molecular dynamics (MD) simulations are a primary tool for investigating these aspects. researchgate.nettue.nl
Methodology for Modeling:
An atomistic MD simulation would be the chosen approach to model the polymer. rsc.orgnih.gov This involves constructing a virtual model of a single polymer chain or a collection of chains within a simulation box. tue.nl The model for poly(this compound) would include the methacrylate backbone and the pendant side chains, which consist of an ethoxy linker, a benzene (B151609) ring, and a terminal carboxylic acid group.
Key factors to consider in the simulation would be:
Force Fields: A suitable force field (e.g., AMBER, CHARMM, or OPLS-AA) would be selected to define the potential energy of the system, governing the interactions between atoms.
Solvation: The polymer would be simulated in a solvent, such as water or an organic solvent, to replicate experimental conditions. The interaction between the polymer's carboxylic acid and ether groups with solvent molecules is crucial. nih.gov
System Equilibration: The simulation would be run for a sufficient duration to allow the polymer chains to relax and reach an equilibrium conformation. tue.nl
Analysis of Chain Conformation and Dynamics:
From the simulation trajectories, several parameters can be calculated to describe the polymer's conformation and dynamics.
Chain Dimensions: The radius of gyration (Rg) and the end-to-end distance provide insight into the compactness of the polymer coil. The presence of the rigid benzoic acid group and the flexible ethoxy spacer in the side chain would likely lead to a more extended conformation compared to simple polymethacrylates. figshare.com
Local Structure and Interactions: Radial distribution functions can be used to analyze the spatial arrangement of different parts of the polymer, such as the potential for π-π stacking between the aromatic rings of the benzoic acid moieties on adjacent side chains or within the same chain. mdpi.com Hydrogen bonding between the carboxylic acid groups would also significantly influence the local structure. nih.govresearchgate.net
Chain Dynamics: The mobility of the polymer chain can be assessed by calculating the mean square displacement (MSD) of the atoms over time. This can reveal the segmental motion of the backbone and the slower, larger-scale diffusion of the entire chain. figshare.commdpi.com The bulky side groups are expected to slow down the segmental dynamics compared to a polymer like poly(methyl methacrylate) (PMMA). mdpi.comresearchgate.net
| Parameter | Description | Predicted Value Range | Influencing Factors |
|---|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer chain. | 1.5 - 4.0 nm | Degree of polymerization, solvent quality, intra-chain interactions (H-bonding, π-π stacking). |
| End-to-End Distance | The average distance between the two ends of the polymer chain. | 3.0 - 8.0 nm | Chain stiffness, steric hindrance from side groups. |
| Persistence Length | A measure of the stiffness or rigidity of the polymer chain. | 1.0 - 2.5 nm | Rotational barriers in the methacrylate backbone, rigidity of the aromatic side group. |
| Side Chain Orientation Angle | The angle of the benzoic acid group relative to the polymer backbone. | Variable | Torsional potentials of the ethoxy linker, interactions with neighboring side chains and solvent. |
Structure-Performance Relationship Predictions in Derived Polymeric Materials
A key goal of computational modeling is to establish quantitative structure-property relationships (QSPR). mdpi.comresearchgate.net These models correlate the molecular structure of the polymer with its macroscopic performance characteristics, enabling the in silico design of new materials. nih.govllnl.gov
Predicting Material Properties:
For polymeric materials derived from this compound, computational models can predict a range of important properties.
Mechanical Properties: By simulating the response of the polymer matrix to applied stress, it is possible to estimate mechanical properties such as the Young's modulus and tensile strength. The presence of aromatic rings and potential for hydrogen bonding suggests that this polymer could exhibit higher stiffness compared to standard polyacrylates.
Thermal Properties: The glass transition temperature (Tg) is a critical property that can be predicted from MD simulations by observing the change in properties like density or mobility as a function of temperature. aip.org The bulky, rigid side group is expected to restrict chain motion, leading to a relatively high Tg.
Adhesive and Interfacial Properties: The carboxylic acid and ether functionalities in the side chain suggest potential for strong interactions with various surfaces. Simulation can be used to calculate the work of adhesion between the polymer and different substrates, predicting its performance as a coating or adhesive. rsc.org
Dielectric Properties: The polar nature of the ester and carboxylic acid groups will influence the dielectric constant of the material. Computational methods can predict this property, which is important for applications in electronics. aip.org
QSPR Modeling Approach:
A QSPR model for this polymer family would typically be developed as follows:
A virtual library of related polymer structures would be created, systematically varying features like the length of the alkyl spacer or adding different substituents to the benzene ring. nih.gov
For each structure, a set of molecular descriptors (e.g., topological, electronic, quantum-chemical) would be calculated. nih.govmdpi.com
These descriptors would then be correlated with known or computationally predicted properties using statistical methods or machine learning algorithms to build a predictive model. llnl.govnih.gov
| Structural Feature | Predicted Performance Characteristic | Computational Rationale |
|---|---|---|
| Aromatic Ring in Side Chain | Increased stiffness, higher glass transition temperature (Tg). | The rigid ring structure restricts segmental motion of the polymer backbone. nih.gov |
| Carboxylic Acid Group | Good adhesion to polar surfaces, potential for pH-responsive behavior. | Formation of strong hydrogen bonds with substrates and potential for deprotonation in basic environments. nih.govmdpi.com |
| Flexible Ethoxy Linker | Moderate flexibility, potential for side-chain crystallization. | Allows some independent motion of the benzoic acid moiety from the main chain. |
| Methacrylate Backbone | Good thermal stability and mechanical strength. | Inherently robust properties characteristic of the polymethacrylate (B1205211) family. nih.gov |
Future Research Directions and Concluding Perspectives on 4 2 Methacryloxy Ethyl 1 Oxy Benzoic Acid in Polymer Science
Emerging Polymerization Techniques for 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID
The synthesis of polymers with precisely controlled architectures is paramount for creating materials with tailored properties. For a functional monomer like this compound, controlled/living radical polymerization (CLRP) techniques are particularly promising. rsc.org These methods allow for the regulation of molecular weight, composition, and architecture, which is often difficult to achieve with conventional free radical polymerization. researchgate.netfiveable.me
Future research will likely focus on adapting CLRP methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to this specific monomer. researchgate.net ATRP has been successfully employed for the polymerization of various functional methacrylates, including those with hydroxyl and acidic groups. acs.orgijpras.comrsc.orgcmu.edu The challenge in polymerizing acidic monomers like this compound lies in the potential for the acidic proton to interfere with the catalyst system. cmu.edu Therefore, research into catalyst systems that are tolerant to acidic functionalities will be crucial. This could involve the use of protecting groups for the benzoic acid moiety during polymerization, followed by a deprotection step, or the development of more robust catalyst complexes. cmu.edu
RAFT polymerization is another versatile technique that offers broad compatibility with a wide range of functional monomers, including those containing acids. flinders.edu.aursc.org Investigations into RAFT copolymerization of monomers with acid chloride groups have demonstrated the potential for creating reactive polymers that can be subsequently functionalized. rsc.orgumn.edu This suggests a viable pathway for incorporating this compound into well-defined block copolymers and other complex architectures. rsc.org
Furthermore, photo-induced polymerization techniques, which can be performed under mild conditions and offer spatial and temporal control, represent another exciting frontier. escholarship.org The development of light-mediated controlled radical polymerization of acrylates and methacrylates opens up possibilities for creating patterned surfaces and complex 3D structures from this compound. escholarship.org
Table 1: Comparison of Potential Polymerization Techniques for this compound
| Polymerization Technique | Potential Advantages | Potential Challenges | Relevant Research Findings |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Precise control over molecular weight and architecture; ability to synthesize block copolymers. rsc.orgijpras.com | Catalyst sensitivity to acidic protons; potential need for protecting group chemistry. cmu.edu | Successful ATRP of hydroxy-functional methacrylates and protected methacrylic acids. acs.orgcmu.edu |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | High tolerance to functional groups, including acids; wide range of applicable monomers. researchgate.netflinders.edu.au | Potential for retardation or side reactions depending on the specific monomer and RAFT agent. | RAFT has been used for the controlled polymerization of fatty acid-containing monomers and acid chloride-containing monomers. rsc.orgumn.edu |
| Photo-induced Polymerization | Spatial and temporal control; mild reaction conditions. escholarship.org | Requires suitable photoinitiators; potential for light penetration issues in bulk polymerization. | Visible light-mediated processes have been developed for the controlled radical polymerization of acrylates. escholarship.org |
Integration into Advanced Smart Material Platforms
The presence of the benzoic acid group in this compound makes it an excellent candidate for integration into advanced smart material platforms. Smart materials, or stimuli-responsive materials, can change their properties in response to external stimuli such as pH, temperature, or light. The carboxylic acid moiety can impart pH-responsiveness to polymers, as its protonation state changes with the surrounding pH. This can lead to changes in solubility, conformation, and binding properties.
Future research could explore the development of pH-responsive hydrogels for applications in drug delivery and tissue engineering. nih.gov For instance, a polymer based on this monomer could be designed to be stable at physiological pH but to swell and release a therapeutic agent in the acidic environment of a tumor. The synthesis of amphiphilic block copolymers where one block is derived from this compound could lead to the formation of micelles or vesicles that self-assemble in aqueous solution. nih.gov These nanostructures could encapsulate hydrophobic drugs and release them in response to a pH trigger.
The aromatic benzoic acid ring also offers possibilities for creating materials with interesting optical or electronic properties. It can participate in π-π stacking interactions, which can influence the morphology and properties of the resulting polymers. Furthermore, the monomer's structure could be modified to incorporate other functional groups, leading to multi-responsive materials.
Interdisciplinary Collaborations and Novel Applications in Materials Science
The unique properties of polymers derived from this compound will necessitate interdisciplinary collaborations to fully realize their potential. For example, collaboration with biochemists and pharmaceutical scientists could lead to the design of sophisticated drug delivery systems. nih.gov The carboxylic acid group can be used for the conjugation of biomolecules such as peptides or antibodies, enabling targeted drug delivery. chemicalbook.com
In the field of coatings and adhesives, the adhesion properties of polymers containing carboxylic acid groups are well-known. Collaborations with surface scientists and engineers could lead to the development of advanced coatings with improved adhesion to metal substrates, or "smart" coatings that can self-heal or release corrosion inhibitors in response to environmental changes.
Furthermore, the integration of polymers based on this monomer into electronic devices is another promising area. The benzoic acid group could be used to modulate the electronic properties of conductive polymers or to create chemiresistive sensors that respond to changes in pH or the presence of specific analytes. This would require collaboration with electrical engineers and sensor technologists.
Sustainable Synthesis and Polymerization Approaches for this compound
As the demand for sustainable materials grows, future research on this compound should also focus on environmentally friendly synthesis and polymerization methods. This includes exploring the use of bio-based feedstocks for the synthesis of the monomer itself. For instance, benzoic acid can be derived from renewable resources.
In terms of polymerization, the development of catalyst systems that are based on abundant and non-toxic metals is a key area of research in green polymer chemistry. While copper is a common catalyst in ATRP, efforts are being made to develop iron-based catalysts, which are more environmentally benign. ijpras.com Additionally, polymerization in aqueous media or the use of solvent-free polymerization techniques would reduce the environmental impact of producing polymers from this monomer.
The principles of circular economy should also be considered, with research into the chemical recyclability of polymers derived from this compound. The ester linkage in the monomer's structure could potentially be a point of cleavage, allowing for the depolymerization and recovery of the monomer or its constituent parts.
Q & A
Basic: What are the standard synthetic routes for 4-(2-METHACRYLOXY-ETHYL-1-OXY)BENZOIC ACID, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves esterification between methacrylic acid derivatives and hydroxyl-functionalized benzoic acid precursors. Key steps include:
- Esterification: Reacting 4-hydroxybenzoic acid with 2-hydroxyethyl methacrylate in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions. Reaction efficiency depends on solvent choice (e.g., THF or DMF) and temperature control (60–80°C) to avoid premature polymerization of methacrylate .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Yield optimization requires monitoring via TLC (silica gel, ethyl acetate/hexane eluent) .
- Polymerization Prevention: Addition of inhibitors like hydroquinone to suppress methacrylate polymerization during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
